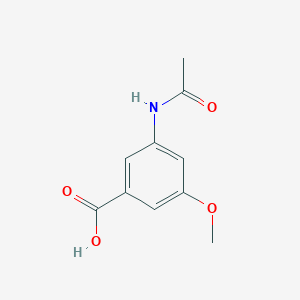

3-Acetamido-5-methoxybenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-acetamido-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-3-7(10(13)14)4-9(5-8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDJCLTOMWNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404449 | |

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78238-03-6 | |

| Record name | 3-(Acetylamino)-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions of 3 Acetamido 5 Methoxybenzoic Acid

Established Synthetic Routes to 3-Acetamido-5-methoxybenzoic Acid and Related Structures

The synthesis of this compound, while not extensively detailed in a single body of work, can be approached through several logical multi-step sequences. These routes draw upon well-established reactions in organic chemistry, including electrophilic aromatic substitution, functional group interconversion, and acylation.

Acylation Strategies for Amide Moiety Formation

The final step in many potential syntheses of this compound is the acylation of its corresponding amine precursor, 3-amino-5-methoxybenzoic acid. The most common and effective method for this transformation is the use of acetic anhydride (B1165640). This reaction is typically carried out in an aqueous solution.

A closely related and well-documented procedure is the selective acylation of 3,5-diaminobenzoic acid. google.com In this process, one of the amino groups is acetylated using acetic anhydride in the presence of a mineral acid, such as hydrochloric acid. google.com This method's high yield and selectivity suggest its applicability to the synthesis of this compound from 3-amino-5-methoxybenzoic acid. The reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid.

| Reactant | Reagent | Product | Reference |

| 3,5-Diaminobenzoic acid | Acetic Anhydride | 3-Acetamido-5-aminobenzoic acid | google.com |

This table showcases a reaction analogous to the acylation of 3-amino-5-methoxybenzoic acid.

Introduction of Methoxy (B1213986) Functionality

The introduction of the methoxy group onto the aromatic ring is a critical step. One industrial approach for preparing methoxybenzoic acids involves the methylation of the corresponding hydroxybenzoic acid. sciencemadness.org For instance, 3-methoxybenzoic acid can be synthesized by the methylation of 3-hydroxybenzoic acid. sciencemadness.org This Williamson ether synthesis-type reaction typically employs a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

In the context of a multi-step synthesis of this compound, a plausible precursor would be 3-hydroxy-5-nitrobenzoic acid. The hydroxyl group could be methylated to a methoxy group prior to the reduction of the nitro group and subsequent acylation. The synthesis of various methyl hydroxy-methoxybenzoate isomers often involves regioselective protection and deprotection strategies to achieve the desired methylation pattern. diva-portal.org

| Precursor | Reagent | Product Moiety | General Method |

| Hydroxybenzoic acid derivative | Dimethyl Sulfate/Base | Methoxybenzoic acid derivative | Williamson Ether Synthesis |

This table outlines a general method for introducing a methoxy group.

Carboxylation Reactions in Benzoic Acid Framework Synthesis

The synthesis of the benzoic acid framework itself is foundational. In many synthetic routes, the carboxyl group is present from the outset, as in starting with benzoic acid itself. The carboxyl group is a meta-director in electrophilic aromatic substitution reactions. This directing effect is crucial in multi-step syntheses that begin with benzoic acid. For example, the nitration of benzoic acid predominantly yields 3-nitrobenzoic acid, which can then be further functionalized.

Alternatively, carboxylation can be achieved through methods like the Grignard reaction with carbon dioxide or the Kolbe-Schmitt reaction for hydroxybenzoic acids. However, for a molecule with the substitution pattern of this compound, starting with a pre-carboxylated aromatic ring is generally a more straightforward approach.

Multi-step Syntheses from Aromatic Precursors

A logical and efficient multi-step synthesis of this compound can be designed starting from readily available aromatic precursors. One such route begins with the nitration of benzoic acid.

A proposed synthetic pathway is as follows:

Nitration: Benzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the meta position, yielding 3-nitrobenzoic acid. Further nitration under more forcing conditions can lead to 3,5-dinitrobenzoic acid. truman.edu

Reduction: The resulting 3,5-dinitrobenzoic acid can be selectively reduced to 3-amino-5-nitrobenzoic acid.

Diazotization and Hydroxylation: The amino group of 3-amino-5-nitrobenzoic acid can be converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group, yielding 3-hydroxy-5-nitrobenzoic acid.

Methylation: The hydroxyl group is then methylated to a methoxy group using a methylating agent like dimethyl sulfate.

Reduction: The remaining nitro group is reduced to an amino group, for example, through catalytic hydrogenation, to give 3-amino-5-methoxybenzoic acid.

Acylation: Finally, the amino group is acetylated with acetic anhydride to produce the target molecule, this compound.

Another potential, albeit longer, route involves the sulfonation of benzoic acid to produce 3,5-disulfonic benzoic acid, followed by fusion with sodium hydroxide (B78521) to yield 3,5-dihydroxybenzoic acid. guidechem.comgoogle.com Subsequent selective methylation of one hydroxyl group, followed by conversion of the other hydroxyl to an amino group and then acetylation, presents a more complex but viable pathway.

| Starting Material | Key Intermediates | Final Product |

| Benzoic Acid | 3,5-Dinitrobenzoic acid -> 3-Amino-5-nitrobenzoic acid -> 3-Hydroxy-5-nitrobenzoic acid -> 3-Methoxy-5-nitrobenzoic acid -> 3-Amino-5-methoxybenzoic acid | This compound |

This table presents a plausible multi-step synthetic route.

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the acetamido group, the methoxy group, and the carboxylic acid group, all attached to a benzene (B151609) ring.

Oxidation Reactions of Aromatic and Aliphatic Moieties

The oxidation of this compound can potentially occur at several sites: the aromatic ring, the methyl group of the acetyl moiety, or the methyl group of the methoxy moiety. The outcome of an oxidation reaction will largely depend on the oxidizing agent and the reaction conditions.

The aromatic ring is substituted with two electron-donating groups (acetamido and methoxy) and one electron-withdrawing group (carboxylic acid). The powerful activating and ortho-, para-directing effects of the acetamido and methoxy groups would make the aromatic ring susceptible to oxidative degradation under harsh conditions.

More controlled oxidation would likely target the aliphatic portions of the molecule. The methyl group of the acetamido moiety is generally resistant to oxidation. However, the methyl group of the methoxy substituent could potentially be oxidized. Studies on the oxidation of p-methoxytoluene have shown that it can be selectively oxidized to p-methoxybenzaldehyde and further to p-methoxybenzoic acid. mdpi.comresearchgate.net This suggests that under specific catalytic conditions, the methoxy group of this compound might undergo oxidative demethylation.

It is important to note that the presence of the acetamido group can influence the reactivity. Research on the oxidation of 3-acetamido-5-acetylfuran, a related heterocyclic compound, indicated that the acetamido group can stabilize radical adducts on the ring, making oxidation of the acetyl group more difficult. researchgate.net While a direct analogy to a benzene ring has its limitations, it highlights the potential electronic influence of the acetamido group on oxidative pathways.

| Substrate Moiety | Potential Oxidation Product | Notes |

| Aromatic Ring | Ring-opened products | Under harsh oxidative conditions |

| Acetyl Group (CH3) | Generally resistant | Requires strong oxidizing conditions |

| Methoxy Group (OCH3) | Oxidative demethylation to a hydroxyl group | Possible with specific catalysts |

This table summarizes the potential sites of oxidation on this compound.

Reduction Reactions of Functional Groups

The reduction of functional groups on the this compound molecule targets the carboxylic acid and the acetamido moieties. The methoxy group and the aromatic ring are generally stable under conditions used to reduce amides and carboxylic acids. Specific literature detailing the reduction of this compound is scarce; however, the reactivity can be predicted based on established principles of organic chemistry for each functional group.

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

The acetamido group can be reduced to a secondary amine (an ethylamino group). This reaction also necessitates the use of strong reducing agents.

The following table summarizes the expected outcomes for the reduction of the individual functional groups.

| Functional Group | Reagent | Expected Product Moiety |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) followed by water workup; Borane (B79455) (BH₃) | Hydroxymethyl group |

| Acetamido | Lithium aluminum hydride (LiAlH₄) followed by water workup | Ethylamino group |

| Methoxy | Generally unreactive to common reducing agents | Methoxy group |

Data derived from general principles of organic chemistry.

Selective reduction of one group in the presence of the other can be challenging and would require careful selection of reagents and reaction conditions. For instance, borane (BH₃) is known to selectively reduce carboxylic acids in the presence of amides, which would likely yield 3-acetamido-5-methoxybenzyl alcohol. Conversely, protecting the carboxylic acid as an ester would allow for the selective reduction of the amide group with LiAlH₄, followed by deprotection.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. masterorganicchemistry.com In this compound, the directing effects of the three groups must be considered:

Acetamido group (-NHCOCH₃): An activating group and ortho-, para-director.

Methoxy group (-OCH₃): A strong activating group and ortho-, para-director.

Carboxylic acid group (-COOH): A deactivating group and meta-director. youtube.com

The powerful activating and ortho-, para-directing nature of the acetamido and methoxy groups dominates the deactivating, meta-directing effect of the carboxylic acid. The positions ortho and para to the acetamido group are 2, 4, and 6. The positions ortho and para to the methoxy group are 4, 6, and 2. Therefore, the directing effects of these two activating groups are synergistic, strongly favoring substitution at positions 2, 4, and 6. The carboxylic acid group at position 1 directs incoming electrophiles to positions 3 and 5, which are already occupied. Consequently, electrophilic attack will occur at the positions activated by the amine and ether functionalities.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| 2 | Ortho to Acetamido, Para to Methoxy | Highly Activated |

| 4 | Ortho to Acetamido, Ortho to Methoxy | Highly Activated |

| 6 | Para to Acetamido, Ortho to Methoxy | Highly Activated |

This table is based on established principles of electrophilic aromatic substitution.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts reactions. msu.edumasterorganicchemistry.com For this compound, these reactions are expected to yield a mixture of 2-, 4-, and 6-substituted products, with the exact ratio depending on steric hindrance and the specific electrophile used.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction typically requires two key features on the aromatic substrate:

A good leaving group (e.g., a halide).

Strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

This compound does not meet these requirements. It lacks a suitable leaving group and is substituted with electron-donating (acetamido) or weakly electron-donating (methoxy) groups rather than strong electron-withdrawing groups. Therefore, the compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

Hydrolysis of Amide and Ester Moieties

Hydrolysis of the Amide Moiety

The acetamido group is an amide, which can be hydrolyzed to a primary amine and a carboxylic acid under either acidic or basic conditions, typically with heating. masterorganicchemistry.comchemguide.co.uk Hydrolysis of amides in plain water is generally very slow. libretexts.org

Under acidic conditions (e.g., refluxing with aqueous HCl), the amide is hydrolyzed to form 3-amino-5-methoxybenzoic acid and acetic acid. The amine product will be protonated in the acidic solution to form an ammonium (B1175870) salt. libretexts.orgyoutube.com

Under basic conditions (e.g., refluxing with aqueous NaOH), hydrolysis yields the sodium salt of 3-amino-5-methoxybenzoic acid and sodium acetate, with the evolution of ammonia (B1221849) from the primary amine formed in the basic medium. libretexts.orglibretexts.org

General Conditions for Amide Hydrolysis:

| Condition | Reagents | Products |

| Acidic | Dilute HCl or H₂SO₄, Heat | 3-Amino-5-methoxybenzoic acid (as its ammonium salt) and Acetic acid |

| Basic | Dilute NaOH or KOH, Heat | Salt of 3-Amino-5-methoxybenzoic acid and Salt of Acetic acid |

Table data based on general mechanisms of amide hydrolysis. chemguide.co.uklibretexts.org

Hydrolysis of Ester Moieties

While the parent compound is a carboxylic acid, its ester derivatives, such as methyl 3-acetamido-5-methoxybenzoate, can be readily hydrolyzed. This reaction proceeds under both acidic and basic conditions to regenerate the parent carboxylic acid.

Acid-catalyzed hydrolysis: The ester is heated with a dilute aqueous acid (e.g., H₂SO₄). The reaction is an equilibrium process.

Base-promoted hydrolysis (Saponification): The ester is heated with an aqueous base (e.g., NaOH). This reaction is irreversible and yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

This reaction is fundamental for deprotection strategies in multi-step syntheses where the carboxylic acid functionality needs to be masked as an ester.

Advanced Spectroscopic Characterization and Analytical Techniques for 3 Acetamido 5 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-Acetamido-5-methoxybenzoic acid, distinct signals are expected for each unique proton environment. The spectrum would be characterized by signals from the aromatic protons, the amide (N-H) proton, the carboxylic acid (O-H) proton, and the protons of the acetamido methyl and methoxy (B1213986) groups.

The aromatic region is anticipated to show three signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent. The methoxy group (-OCH₃) and the acetamido group (-NHCOCH₃) protons would appear as sharp singlets, with the methoxy protons typically resonating further downfield than the acetamido methyl protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange. The amide proton also gives a singlet, with a chemical shift that can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound Data is predicted based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| Amide (-NH) | 9.5 - 10.5 | Singlet |

| Aromatic (H-2) | ~7.8 - 8.0 | Singlet (or narrow triplet) |

| Aromatic (H-6) | ~7.6 - 7.8 | Singlet (or narrow triplet) |

| Aromatic (H-4) | ~7.2 - 7.4 | Singlet (or narrow triplet) |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Acetyl Methyl (-CH₃) | ~2.1 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide group are the most deshielded, appearing at the lowest field. The aromatic carbons attached to the electronegative oxygen and nitrogen atoms (C-3 and C-5) would also be significantly downfield, while the carbon attached to the carboxyl group (C-1) would also be deshielded. The remaining aromatic carbons (C-2, C-4, C-6) will appear in the typical aromatic region. The methoxy and acetamido methyl carbons will be the most shielded, appearing at the highest field.

Predicted ¹³C NMR Data for this compound Data is predicted based on analysis of structurally similar compounds like 3-methoxybenzoic acid and 3-acetamidobenzoic acid. docbrown.infochemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~168 |

| Amide Carbonyl (C=O) | ~170 |

| C-5 (Ar-NH) | ~140 |

| C-3 (Ar-O) | ~160 |

| C-1 (Ar-COOH) | ~132 |

| C-2 (Ar-H) | ~110 |

| C-4 (Ar-H) | ~108 |

| C-6 (Ar-H) | ~115 |

| Methoxy (-OCH₃) | ~56 |

| Acetyl Methyl (-CH₃) | ~24 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would primarily show correlations between the aromatic protons (H-2, H-4, and H-6) if any weak, long-range coupling exists between them, helping to confirm their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It would be used to definitively link each aromatic proton signal to its corresponding carbon signal (H-2 to C-2, H-4 to C-4, and H-6 to C-6). It would also connect the methoxy proton signal to the methoxy carbon and the acetyl methyl proton signal to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. sdsu.eduscience.gov Key expected correlations for this compound would include:

Correlations from the methoxy protons (-OCH₃) to the aromatic C-3.

Correlations from the amide proton (-NH) to the amide carbonyl carbon and the aromatic C-5.

Correlations from the aromatic proton H-2 to carbons C-1, C-3, C-4, and C-6.

Correlations from the aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display a series of absorption bands characteristic of its functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band and a sharp C=O (carbonyl) stretching band. docbrown.inforesearchgate.net The secondary amide group also shows a distinct N-H stretch and a strong C=O stretch (Amide I band). The ether linkage and aromatic ring also have characteristic absorptions.

Predicted IR Absorption Bands for this compound Data is predicted based on analysis of structurally similar compounds. docbrown.inforesearchgate.netnist.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Amide | N-H stretch | 3250-3400 | Medium-Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850-3000 | Medium |

| Amide | C=O stretch (Amide I) | 1680-1700 | Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Aromatic Ring | C=C stretch | 1580-1620 | Medium |

| Carboxylic Acid / Ether | C-O stretch | 1200-1320 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For aromatic compounds like this compound, Raman spectra are particularly useful for identifying vibrations of the carbon skeleton.

The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, particularly the "ring-breathing" mode, which is often a very prominent feature for substituted benzenes. researchgate.net The C=O stretching vibrations would also be present, though typically weaker than in the IR spectrum. The symmetric stretches of non-polar bonds often produce strong Raman signals, which can be advantageous for observing certain skeletal vibrations not easily seen in the IR spectrum.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₁NO₄), HRMS can distinguish its exact mass from other molecules with the same nominal mass. In a hypothetical HRMS analysis using a technique like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) would be observed.

| Ion | Calculated m/z |

| [C₁₀H₁₁NO₄+H]⁺ | 210.0761 |

This table is based on theoretical calculations and serves as an illustrative example of expected HRMS data.

The fragmentation of the parent ion in the mass spectrometer would likely proceed through characteristic losses of functional groups. For instance, the loss of the acetyl group (CH₃CO) or the methoxy group (OCH₃) would result in significant fragment ions, providing confirmatory evidence for the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. However, analysis of closely related structures, such as other substituted benzoic acids, provides a strong basis for predicting its crystallographic properties. For example, anisic acid (p-methoxybenzoic acid) has been shown to crystallize in the monoclinic space group P2₁/a, with the molecules forming hydrogen-bonded dimers. It is highly probable that this compound would also exhibit similar dimeric structures through hydrogen bonding between the carboxylic acid groups.

A hypothetical crystallographic data table for this compound is presented below, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12-15 |

| b (Å) | ~5-8 |

| c (Å) | ~15-18 |

| β (°) | ~95-105 |

| Z | 4 |

This table represents a hypothetical scenario and is intended for illustrative purposes.

Powder X-ray Diffraction (PXRD) for Crystalline Forms

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene ring. The acetamido and methoxy substituents, being auxochromes, would likely cause a bathochromic (red) shift of the primary absorption bands of the benzoic acid chromophore. Studies on related acetanilides have shown absorption maxima in the range of 240-250 nm.

A hypothetical UV-Vis absorption data table in a common solvent like ethanol (B145695) is provided below.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~210 | ~15,000 | π → π |

| ~250 | ~10,000 | π → π |

| ~290 | ~3,000 | n → π* |

This table is an illustrative example based on the expected spectroscopic behavior of the compound.

Complementary Analytical Methods for Purity and Composition Assessment

Beyond the primary techniques discussed, other analytical methods are crucial for a complete characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to confirm the connectivity of atoms within the molecule. Elemental analysis would provide the empirical formula, which can be compared with the molecular formula determined by HRMS to further confirm the compound's identity and purity.

Computational Chemistry and Theoretical Investigations of 3 Acetamido 5 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 3-Acetamido-5-methoxybenzoic acid would typically begin with geometry optimization, finding the most stable three-dimensional arrangement of its atoms. Standard functional and basis set combinations, such as B3LYP/6-311++G(d,p), are commonly employed for this purpose.

From the optimized geometry, a key property that can be calculated is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule and is crucial for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms of the carboxyl and carbonyl groups. Regions of positive potential (colored blue) highlight electron-poor areas, like the hydrogen atoms of the carboxylic acid and amide groups, which are sites for nucleophilic attack. While specific studies providing detailed MEP analysis for this molecule are scarce, such a map would reveal the primary sites for hydrogen bonding and other non-covalent interactions.

The electronic behavior of a molecule is further elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily polarizable and more chemically reactive. Conversely, a large gap indicates higher kinetic stability. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity, chemical hardness, and the electrophilicity index. This data, currently unavailable for this compound, would be presented in a table to quantify its reactivity profile.

Table 1: Hypothetical Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual published results.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

Molecular Dynamics Simulations and Conformational Analysis

The static picture provided by geometry optimization is expanded upon by molecular dynamics (MD) simulations, which model the movement of atoms over time. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-N amide bond and the C-O ether bond), MD simulations are essential for exploring its conformational landscape.

A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify all stable low-energy conformers. The results would reveal the relative energies of these conformers and the energy barriers separating them, providing insight into the molecule's flexibility and the predominant shapes it adopts in different environments. Such studies are crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice, but specific findings for this compound have not been reported.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are invaluable for predicting and helping to interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (δ). By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be determined.

These predicted shifts are then correlated with experimental data to confirm structural assignments. For this compound, a table of calculated ¹H and ¹³C chemical shifts for each unique atom would be generated. Comparing these theoretical values to experimental spectra would provide a powerful validation of the computed molecular structure. However, a specific table of these predicted values is not available in the literature.

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual published results.)

| Atom | Calculated ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) |

|---|---|---|---|

| H (Carboxyl) | 12.5 | C (Carboxyl) | 168.0 |

| H (Amide) | 9.8 | C (Aromatic, C-COOH) | 133.0 |

| H (Aromatic) | 7.9 | C (Aromatic, C-NH) | 140.0 |

| H (Aromatic) | 7.5 | C (Aromatic, C-OCH₃) | 160.0 |

| H (Aromatic) | 7.2 | C (Aromatic) | 110.0 |

| H (Methoxy) | 3.8 | C (Aromatic) | 108.0 |

| H (Acetyl) | 2.1 | C (Aromatic) | 105.0 |

| C (Carbonyl, Amide) | 170.0 | ||

| C (Methoxy) | 56.0 |

The vibrational modes of a molecule can be calculated using DFT, resulting in a theoretical infrared (IR) and Raman spectrum. The calculation provides the frequencies of vibrational modes and their corresponding intensities. These modes are described by the type of atomic motion, such as stretching, bending, or torsional vibrations.

For this compound, this analysis would identify characteristic peaks, such as the O-H stretch of the carboxylic acid, the C=O stretches of the acid and amide groups, the N-H bend of the amide, and various aromatic C-H and C-C vibrations. A detailed table assigning the calculated frequencies to specific vibrational modes is a standard output of such studies but is currently unavailable for this molecule.

Structure-Based Computational Design Approaches

Structure-based computational design is a powerful strategy in medicinal chemistry and materials science that relies on the three-dimensional structure of a target, typically a protein or enzyme, to design molecules with high affinity and selectivity. growkudos.com This approach is instrumental in the development of novel therapeutic agents. acs.orgnih.gov For a molecule like this compound, structure-based design could be employed to develop derivatives that target specific biological macromolecules.

The process often begins with the identification of a binding site on the target protein. Computational docking simulations can then be used to predict the binding mode and affinity of this compound or its derivatives within this site. These simulations calculate the most likely conformation of the ligand when bound to the protein and estimate the free energy of binding.

For instance, in the design of inhibitors for enzymes where benzoic acid derivatives have shown activity, the carboxylate group of the ligand often forms crucial hydrogen bonds with amino acid residues in the active site. mdpi.com The acetamido and methoxy (B1213986) groups of this compound would then be subject to modification to optimize interactions with other pockets within the binding site, potentially enhancing potency and selectivity. acs.org

The design of novel benzoic acid derivatives as inhibitors of specific enzymes, such as influenza neuraminidase or carbonic anhydrases, has been successfully guided by structure-based methods. acs.orgnih.gov In such studies, a series of derivatives are often synthesized and their activity tested. Co-crystal structures of the most promising compounds with the target protein can then provide detailed insights into the binding interactions, further refining the design cycle. acs.org While specific structure-based design studies on this compound are not yet prevalent in the literature, the established principles of this methodology provide a clear roadmap for its future investigation as a scaffold for targeted inhibitor design.

| Computational Design Aspect | Application to this compound | Relevant Research Findings on Analogues |

| Target Identification | Identifying proteins or enzymes where substituted benzoic acids show activity. | Benzoic acid derivatives have been designed as inhibitors of influenza neuraminidase and carbonic anhydrase. acs.orgnih.gov |

| Docking Simulations | Predicting the binding mode and affinity of derivatives in the active site. | Docking studies on benzoic acid derivatives have been used to predict binding affinities and guide synthesis. nih.gov |

| Lead Optimization | Modifying the acetamido and methoxy groups to improve binding and selectivity. | Substituents on the benzoic acid ring are modified to optimize interactions with the target's binding pockets. acs.orgmdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of solid-state materials, such as solubility, stability, and morphology. Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of these interactions in the crystalline state. mdpi.comnih.gov

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the regions of significant intermolecular contacts. The dnorm surface highlights regions of close contact with red spots, which are indicative of hydrogen bonds and other strong interactions.

A prerequisite for Hirshfeld surface analysis is the availability of a crystal structure, typically obtained from single-crystal X-ray diffraction. As of the current literature survey, a publicly available crystal structure for this compound could not be located. Therefore, a direct Hirshfeld surface analysis of this specific compound cannot be presented.

However, we can infer the likely intermolecular interactions based on studies of structurally related compounds, such as acetanilides and other substituted benzoic acids. For these classes of compounds, Hirshfeld surface analysis has provided detailed insights into their crystal packing.

In the crystal structures of acetanilide (B955) and its derivatives, N—H···O hydrogen bonds are a common and dominant feature, often forming chains or layers of molecules. nih.gov The analysis of N-(2-methoxyphenyl)acetamide, for example, revealed that H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing. nih.gov Specifically, the percentage contributions to the Hirshfeld surface were 53.9% for H···H, 21.4% for C···H/H···C, and 21.4% for O···H/H···O contacts. nih.gov

For substituted benzoic acids, the carboxylic acid groups typically form strong O—H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. mdpi.com The analysis of ortho-substituted chloro- and fluoro-benzoic acids has shown the importance of both intramolecular and intermolecular interactions in determining the final crystal structure. mdpi.com

Given the functional groups present in this compound (a carboxylic acid, an amide, and a methoxy group), it is highly probable that its crystal structure would be stabilized by a network of hydrogen bonds. We can anticipate strong O—H···O hydrogen bonds forming dimers between the carboxylic acid moieties. Additionally, N—H···O hydrogen bonds involving the amide group are expected, potentially linking these dimers into more extended structures. The methoxy group could also participate in weaker C—H···O interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a hypothetical crystal structure of this compound, we would expect to see significant contributions from O···H/H···O, H···H, and C···H/H···C contacts, similar to what is observed for related molecules.

| Compound | Major Intermolecular Interactions Identified by Hirshfeld Surface Analysis | Percentage Contribution to Hirshfeld Surface | Reference |

| N-(2-methoxyphenyl)acetamide | H···H, C···H/H···C, O···H/H···O, N···H/H···N | H···H (53.9%), C···H/H···C (21.4%), O···H/H···O (21.4%), N···H/H···N (1.7%) | nih.gov |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | O···H/H···O, H···H, C···H/H···C | O···H/H···O (43.7%), H···H (31.0%), C···H/H···C (8.5%) | researchgate.net |

| Acetoacetanilide reaction product (Compound 2) | H···C, H···N, H···O | H···C (24.9%), H···N and H···O contributions also significant | mdpi.com |

This table illustrates the types of data that a Hirshfeld surface analysis would yield for this compound, were its crystal structure known. The precise percentages would, of course, be unique to its specific packing arrangement.

Derivatization, Analogue Synthesis, and Structure Activity Relationship Sar Studies of 3 Acetamido 5 Methoxybenzoic Acid Analogues

Synthetic Strategies for Novel Derivatives and Analogues

The molecular framework of 3-acetamido-5-methoxybenzoic acid offers multiple sites for chemical modification: the carboxylic acid, the acetamido group, the methoxy (B1213986) group, and the aromatic ring. Synthetic strategies are designed to systematically alter these functionalities to explore the chemical space and identify compounds with enhanced biological activity.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary target for modification due to its significant role in the molecule's polarity and potential for ionic interactions. mdpi.comnih.gov Common derivatization strategies include:

Esterification: Conversion of the carboxylic acid to various esters can modulate lipophilicity and membrane permeability. This is typically achieved through Fischer esterification with different alcohols or by reaction with alkyl halides after converting the acid to its carboxylate salt.

Amidation: Forming amides by coupling the carboxylic acid with a diverse range of primary and secondary amines introduces new hydrogen bond donors and acceptors, which can lead to new interactions with biological targets. Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate this transformation.

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, to improve pharmacokinetic properties or metabolic stability. nih.govpressbooks.pub A common bioisostere for a carboxylic acid is the tetrazole ring, which is more lipophilic and maintains an acidic proton. pressbooks.pub

| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential Impact |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Increased lipophilicity, altered solubility |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide | New H-bonding sites, modulated polarity |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | Removal of acidic site, increased flexibility |

| Bioisosteric Replacement | Multi-step synthesis | Tetrazole, Acylsulfonamide | Improved metabolic stability, altered pKa |

Table 1: Synthetic Modifications of the Carboxylic Acid Moiety

Alteration of the Acetamido Group

The acetamido group provides a hydrogen bond donor (N-H) and acceptor (C=O), contributing to the molecule's interaction profile. Modifications to this group can significantly impact biological activity.

Hydrolysis and Re-acylation: The acetamido group can be hydrolyzed to the corresponding amine (3-amino-5-methoxybenzoic acid). This amine serves as a versatile intermediate that can be re-acylated with various acyl chlorides or anhydrides to introduce different substituents, thereby probing the steric and electronic requirements of the target. mdpi.com

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can alter the hydrogen bonding capacity and steric bulk of the side chain.

Functionalization of the Methoxy Group

The methoxy group is an electron-donating group that influences the electronic properties of the aromatic ring and can be a site for metabolic attack.

Demethylation: Cleavage of the methyl ether to the corresponding phenol (B47542) (3-acetamido-5-hydroxybenzoic acid) using reagents like boron tribromide (BBr₃) creates a new site for derivatization.

Etherification: The resulting phenolic hydroxyl group can be alkylated to generate a library of new ether analogues, allowing for the exploration of various chain lengths and branched substituents to optimize interactions within a binding pocket.

Aromatic Ring Substitutions and Modifications

Direct functionalization of the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic and steric properties. mdpi.com The existing substituents on the ring—acetamido (ortho, para-directing), methoxy (ortho, para-directing), and carboxylic acid (meta-directing)—collectively influence the position of new substituents.

Electrophilic Aromatic Substitution: Reactions such as halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) can introduce substituents at the C2, C4, or C6 positions. The electron-donating nature of the acetamido and methoxy groups generally activates the ring towards these substitutions. nih.govnih.gov However, the steric hindrance from adjacent groups must be considered. Studies on substituted benzoic acids show that electron-withdrawing groups on the ring tend to increase acidity, while electron-donating groups decrease it. libretexts.orgresearchgate.net

Design Principles for Lead Compound Optimization

The process of refining a lead compound like this compound into a drug candidate is known as lead optimization. patsnap.comnumberanalytics.com This iterative process involves designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic properties. danaher.comupmbiomedicals.com

A key principle is the analysis of the Structure-Activity Relationship (SAR) , which seeks to understand how specific structural features of a molecule relate to its biological activity. patsnap.comnumberanalytics.com By systematically modifying the lead compound, researchers can identify the pharmacophore—the essential arrangement of functional groups required for activity. danaher.com

Key strategies in lead optimization include:

Enhancing Potency and Selectivity: Modifications are made to improve the compound's binding affinity for its intended target while minimizing interactions with other targets to reduce potential side effects. numberanalytics.compatsnap.com This can be achieved by introducing groups that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's binding site. youtube.com

Improving ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its in vivo efficacy. numberanalytics.com Strategies to optimize ADME include modifying lipophilicity to enhance membrane permeability or blocking sites of metabolic vulnerability (e.g., by replacing a metabolically labile methyl group with a trifluoromethyl group). youtube.com

Bioisosteric Replacement: As mentioned earlier, substituting functional groups with bioisosteres can overcome issues related to toxicity, metabolism, or pharmacokinetics without losing desired biological activity. patsnap.com

| Optimization Goal | Design Strategy | Example Modification |

| Increase Potency | Introduce groups for stronger binding | Add a hydroxyl group to form a new hydrogen bond with the target. |

| Enhance Selectivity | Modify shape to fit target better | Change a phenyl group to a thiophene (B33073) to reduce off-target binding. pressbooks.pub |

| Improve Oral Bioavailability | Increase solubility/permeability | Convert carboxylic acid to a more lipophilic ester prodrug. |

| Increase Metabolic Stability | Block metabolic "soft spots" | Replace a hydrogen atom on the ring with a fluorine atom. youtube.com |

Table 2: Principles of Lead Compound Optimization

In Silico Approaches to Structure-Activity Relationship Elucidation

Computational methods are indispensable in modern drug discovery for predicting how structural changes will affect a compound's activity, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. patsnap.comdanaher.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of novel, unsynthesized analogues. mdpi.comnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed 3D maps illustrating where steric, electrostatic, or other fields are favorable or unfavorable for activity. mdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target receptor or enzyme. bvsalud.orgnih.gov By simulating the interaction of designed analogues of this compound with a target's active site, researchers can prioritize the synthesis of compounds that are most likely to be potent inhibitors. patsnap.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. mdpi.comnih.gov This method can assess the stability of the binding interactions predicted by molecular docking and reveal conformational changes that may occur upon ligand binding. nih.gov

| In Silico Method | Primary Function | Application in SAR |

| QSAR | Correlates structure with activity using molecular descriptors. mdpi.com | Predicts the activity of new analogues before synthesis. |

| Molecular Docking | Predicts binding mode and affinity of a ligand to its target. bvsalud.org | Prioritizes compounds based on predicted binding strength and interactions. |

| Molecular Dynamics | Simulates the movement and stability of the ligand-target complex. nih.gov | Validates docking poses and assesses the stability of interactions over time. |

Table 3: In Silico Approaches for SAR Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR studies for a series of this compound analogues were found. Such studies would typically involve the synthesis of a range of derivatives with systematic variations in their chemical structure. The biological activity of these compounds would then be correlated with various physicochemical and structural descriptors to develop a mathematical model that predicts the activity of new, untested analogues. The absence of a foundational set of synthesized analogues and their biological data for this compound precludes the development of any QSAR models.

Molecular Docking and Binding Mode Analysis

Similarly, there is a lack of specific molecular docking studies for this compound analogues in the literature. Molecular docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a specific target protein. These studies provide insights into the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. Without a defined biological target and a series of active analogues for this compound, specific molecular docking and binding mode analyses have not been reported.

Biological Activities and Mechanistic Insights of 3 Acetamido 5 Methoxybenzoic Acid and Its Analogues

Enzyme Inhibition Studies and Molecular Mechanisms

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Analogues of 3-Acetamido-5-methoxybenzoic acid have been investigated for their ability to modulate the activity of several key enzymes implicated in various diseases.

Protein Tyrosine Phosphatase (PTP) Modulation

Cyclooxygenase (COX) Enzyme Interaction

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs) due to their role in prostaglandin (B15479496) synthesis, which mediates inflammation and pain. nih.govnih.gov Several derivatives of benzoic acid have been investigated as COX inhibitors. nih.govnih.govnih.gov The aim is often to develop selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. asbmb.orgmdpi.com

Studies on fenamic acid derivatives, which are structurally related to acylaminobenzoic acids, have shown that these compounds can act as substrate-selective inhibitors of COX-2. osti.gov Their binding within the cyclooxygenase channel influences their inhibitory activity. osti.gov Computational and in vitro studies on various heterocyclic compounds have also identified potential COX-2 inhibitors. mdpi.com For instance, certain dihydropyrazole derivatives have demonstrated potent and selective COX-2 inhibition. mdpi.com The inhibitory potential of these compounds is often attributed to their specific interactions with amino acid residues within the active site of the enzyme. asbmb.org

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Compounds

| Compound/Analogue | Target Enzyme(s) | Observed Effect | Reference |

| Fenamic acid derivatives | COX-2 | Substrate-selective inhibition | osti.gov |

| Dihydropyrazole derivatives | COX-2 | Potent and selective inhibition | mdpi.com |

| Various NSAIDs | COX-1, COX-2 | Inhibition of prostaglandin synthesis | nih.govnih.gov |

This table is illustrative and based on findings for analogues, not direct data for this compound.

Other Enzyme Targets and Their Modulatory Effects

Beyond PTPs and COX enzymes, benzoic acid derivatives have shown inhibitory activity against other significant enzymes. One notable target is histone deacetylases (HDACs) . HDACs play a critical role in gene expression, and their inhibitors are being explored as anti-cancer agents. nih.gov Studies have shown that certain naturally occurring benzoic acid derivatives can inhibit HDACs, leading to the retardation of cancer cell growth. nih.gov For example, 3,4-dihydroxybenzoic acid has demonstrated potent HDAC inhibition, resulting in apoptosis and cell cycle arrest in cancer cells. nih.gov

Another important enzyme family is the lipoxygenases (LOX) , which are involved in the inflammatory cascade. Dual inhibitors of COX and 5-LOX are considered promising anti-inflammatory agents with a potentially better safety profile than traditional NSAIDs. nih.govnih.gov Research has explored various compounds, including natural products, for their dual inhibitory potential. nih.gov

Interaction with Specific Biological Targets (e.g., Receptors, Proteins)

The biological effects of a compound are often mediated through its interaction with specific proteins and receptors. For analogues of this compound, interactions with various biological targets have been reported.

Benzoic acid derivatives have been shown to interact with multiple cellular components. The nature and position of substituents on the benzoic acid ring significantly influence these interactions and the resulting biological activity. nih.gov For example, the presence of hydroxyl and methoxy (B1213986) groups can affect the compound's ability to penetrate cell membranes and interact with intracellular targets. nih.gov

In the context of cancer, benzoic acid derivatives have been identified as potential ligands for various receptors and proteins involved in cell growth and proliferation. preprints.org For instance, some derivatives act on retinoic acid receptors, while others may interfere with signaling pathways by binding to key proteins. preprints.org

Cellular Effects and Biochemical Pathway Modulation (e.g., cell cycle regulation, apoptosis induction, cellular migration)

The interaction of this compound analogues with enzymes and other biological targets translates into a range of cellular effects and the modulation of key biochemical pathways.

Many benzoic acid derivatives have demonstrated antiproliferative and pro-apoptotic activities in cancer cell lines. nih.govdergipark.org.tr The inhibition of HDACs by certain benzoic acid derivatives, for instance, leads to the induction of reactive oxygen species (ROS), caspase-3 mediated apoptosis, and cell cycle arrest at the G2/M phase. nih.gov These actions collectively contribute to the inhibition of cancer cell growth. nih.gov

Furthermore, the modulation of inflammatory pathways through the inhibition of COX and LOX enzymes has significant cellular consequences. By reducing the production of prostaglandins (B1171923) and leukotrienes, these compounds can attenuate inflammatory responses. nih.govnih.gov

The ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular regulation, can also be modulated by small molecules, affecting signaling pathways involved in oncogenesis. mdpi.comnih.gov While direct evidence for this compound is lacking, the general principle of small molecules influencing these fundamental cellular processes is well-established. mdpi.comnih.gov

Antimicrobial Activities and Mechanisms of Action

The increasing threat of antimicrobial resistance has spurred the search for new antimicrobial agents. Phenolic compounds, including benzoic acid derivatives, are a class of natural products known for their antimicrobial properties. nih.govnih.gov

The antimicrobial activity of benzoic acid and its derivatives is influenced by the type, number, and position of substituents on the benzene (B151609) ring. nih.gov The mechanism of action often involves the disruption of the microbial cell membrane. nih.gov The lipophilicity of the compound, which can be influenced by methoxy groups, plays a role in its ability to penetrate the bacterial cell wall. nih.gov

Studies on various acetamide (B32628) derivatives have also revealed significant antibacterial activity. nih.gov The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov Some derivatives have also shown promising antibiofilm potential. nih.gov The antimicrobial action is not limited to bacteria; some arylamide derivatives have demonstrated antifungal activity, potentially by inhibiting enzymes like myosin-5. acs.org

Table 2: Antimicrobial Activity of Selected Analogues

| Analogue Type | Target Organisms | Potential Mechanism of Action | Reference |

| Benzoic acid derivatives | Escherichia coli, Staphylococcus aureus, etc. | Disruption of cell membrane, pH reduction | nih.gov |

| Acetamide derivatives | Bacteria (e.g., E. coli, S. aureus) | Inhibition of DNA gyrase, antibiofilm activity | nih.gov |

| Arylamide derivatives | Fungi (e.g., Fusarium graminearum) | Inhibition of Myosin-5 | acs.org |

This table is illustrative and based on findings for analogues, not direct data for this compound.

Herbicidal Properties and Underlying Biochemical Pathways

Currently, there is no publicly available research that specifically documents the herbicidal properties of this compound or its immediate analogues. Herbicidal activity is a highly structure-specific property, and the presence of an acetamido and a methoxy group on the benzoic acid ring at positions 3 and 5, respectively, creates a unique chemical entity for which phytotoxic effects have not been reported.

In principle, benzoic acid derivatives can act as synthetic auxins, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species. However, the structural requirements for a benzoic acid derivative to exhibit auxinic activity are quite specific, and it is not known if this compound meets these criteria.

Similarly, some acetamide compounds are known to possess herbicidal properties, often by inhibiting cell division or the synthesis of very-long-chain fatty acids (VLCFAs). These mechanisms are critical for plant development, and their disruption can be lethal. The potential for this compound to act through such a pathway is purely speculative at this point, pending dedicated research and screening.

Without experimental data, any discussion of the underlying biochemical pathways affected by this specific compound would be conjectural. Future research would need to involve systematic screening on various plant species to ascertain any herbicidal effects, followed by detailed physiological and biochemical studies to elucidate the mode of action.

Biosynthesis Inhibition Mechanisms (e.g., fatty acid synthesis pathways)

The inhibition of fatty acid synthesis is a well-established mode of action for several classes of commercial herbicides. These herbicides target key enzymes in the fatty acid biosynthesis pathway, which is essential for the production of lipids required for cell membranes and energy storage.

There is no scientific literature to suggest that this compound or its analogues function as inhibitors of fatty acid synthesis in plants. Herbicides that inhibit this pathway, such as the aryloxyphenoxypropionates ("fops") and cyclohexanediones ("dims"), have distinct chemical structures that are not closely related to this compound. These herbicides typically target the enzyme acetyl-CoA carboxylase (ACCase), the first committed step in fatty acid synthesis.

Another group of herbicides, the chloroacetamides, are known to inhibit the synthesis of VLCFAs. While this compound contains an acetamide moiety, it lacks the characteristic chloro- group typically associated with this class of herbicides and their specific mode of action.

To determine if this compound has any effect on fatty acid synthesis, in-vitro enzyme assays using plant-derived ACCase or elongases, as well as in-vivo studies monitoring the fatty acid profile of treated plants, would be necessary. To date, such studies have not been published.

In the absence of direct research, the following table of related compound classes and their known herbicidal mechanisms is provided for context. It is important to reiterate that these are not analogues of this compound and this information is for illustrative purposes only.

| Compound Class | General Herbicidal Mechanism |

| Chloroacetamides | Inhibition of very-long-chain fatty acid synthesis |

| Benzoic Acids (some) | Synthetic auxins, causing uncontrolled growth |

| Aryloxyphenoxypropionates | Inhibition of acetyl-CoA carboxylase (ACCase) |

| Cyclohexanediones | Inhibition of acetyl-CoA carboxylase (ACCase) |

Environmental and Natural Occurrence Studies Pertaining to 3 Acetamido 5 Methoxybenzoic Acid

Identification in Natural Products and Biological Extracts (e.g., plants, microorganisms, marine sources)

Direct identification of 3-Acetamido-5-methoxybenzoic acid in any natural source has not been reported in scientific literature.

However, structurally similar compounds, such as methoxylated and acetamido-aromatic molecules, are known to occur in nature. For instance, various methoxybenzoic acids and their derivatives are found in plants and microorganisms. guidechem.com An example is p-methoxybenzoic acid (anisic acid), a component of essential oils in several plants. While not a direct structural analog, the presence of the methoxybenzoic acid moiety in nature is well-established.

Biosynthetic Pathways and Precursor Identification

There are no known biosynthetic pathways leading to the formation of This compound .

Microbial Metabolism and Degradation Pathways of Related Aromatic Compounds

Specific microbial degradation pathways for This compound have not been documented. However, the microbial metabolism of its structural components, namely aromatic amines and methoxybenzoic acids, has been investigated, offering potential insights into its biodegradability.

Bacteria have evolved diverse strategies for the degradation of monocyclic aromatic amines. google.comrsc.org These mechanisms often initiate with deamination (removal of the amino group) or dioxygenase-catalyzed ring cleavage. google.com The acetamido group in this compound would likely require an initial hydrolysis step by an amidase to yield 3-amino-5-methoxybenzoic acid, which could then potentially enter a degradation pathway for aromatic amines.

The microbial metabolism of methoxybenzoic acids is also a known process. For instance, anaerobic bacteria can demethylate 3-methoxybenzoic acid to 3-hydroxybenzoic acid. This O-demethylation is a critical step that makes the aromatic ring more susceptible to further degradation. The enzymes involved in this process are often inducible and specific to the position of the methoxy (B1213986) group.

Table 1: Microbial Degradation of Related Aromatic Compounds

| Compound | Microorganism(s) | Degradation Pathway/Mechanism | Reference(s) |

| 3-Methoxybenzoic acid | Anaerobic bacteria (e.g., Eubacterium limosum, Acetobacterium woodii) | O-demethylation to 3-hydroxybenzoic acid | |

| Monocyclic aromatic amines | Various bacteria | Dioxygenation, deamination, hydroxylation | google.comrsc.org |

| 4-Amino-3-hydroxybenzoate | Bordetella sp. 10d | Conversion to 2-amino-5-carboxymuconic-6-semialdehyde by a dioxygenase | google.com |

Role in Environmental Biotransformations and Cycling

Given that This compound is not known to be a natural product, it does not have a recognized role in natural environmental biotransformations and cycling.

Should this synthetic compound be introduced into the environment, its fate would be governed by the principles of microbial degradation of xenobiotic compounds. Its persistence or degradation would depend on the presence of microbial communities with the appropriate enzymatic machinery to break down the molecule. Based on the metabolism of related compounds, a hypothetical degradation pathway could involve:

Amidase activity: Hydrolysis of the acetamido group to form 3-amino-5-methoxybenzoic acid and acetate.

O-demethylation: Removal of the methyl group from the methoxy substituent to yield 3-amino-5-hydroxybenzoic acid.

Aromatic ring cleavage: Subsequent degradation of the resulting dihydroxylated aromatic amine.

Future Directions and Emerging Research Avenues for 3 Acetamido 5 Methoxybenzoic Acid Research

Advanced Synthetic Strategies

The synthesis of 3-Acetamido-5-methoxybenzoic acid is currently reliant on conventional batch processes. The future of its production will likely pivot towards more efficient, sustainable, and scalable methods. These advanced strategies promise to reduce environmental impact, improve yield and purity, and potentially lower production costs.

Greener Chemistry: A significant push towards sustainability involves replacing hazardous reagents and solvents. Future syntheses could explore biocatalysis, using enzymes to perform specific transformations under mild conditions, thereby minimizing waste and energy consumption. ambeed.com The use of greener solvents, derived from renewable sources, will also be a critical area of investigation.

Continuous Flow Synthesis: This technology offers substantial advantages over traditional batch processing by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This method allows for superior control over reaction parameters such as temperature and pressure, leading to enhanced safety, faster reaction times, and higher product consistency. ambeed.comarctomsci.com The multi-step synthesis of complex molecules, including various drug compounds, has been successfully telescoped using flow systems, a strategy that could be adapted for this compound production. nih.govarctomsci.com

Catalytic Methods: Research into novel catalytic systems can significantly improve synthetic efficiency. This includes the development of more active and selective catalysts for key reaction steps, such as amidation and methoxylation. For instance, advancements in copper-catalyzed or palladium-catalyzed cross-coupling reactions could offer new routes to the core structure. acs.orgugm.ac.id The use of heterogeneous catalysts is particularly appealing as they can be easily recovered and reused, aligning with the principles of green chemistry.

Table 1: Potential Advanced Synthetic Strategies for this compound

| Strategy | Key Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Greener Chemistry | Reduced environmental impact, increased safety, use of renewable resources. | Utilizing biocatalysts for selective acylation or methylation steps; replacing traditional solvents with greener alternatives. |

| Continuous Flow Synthesis | Enhanced reaction control, improved safety and scalability, higher throughput. ambeed.comarctomsci.com | Integrating multiple synthetic steps (e.g., nitration, reduction, acetylation) into a single, continuous process to improve efficiency. arctomsci.com |

| Advanced Catalytic Methods | Higher yields and selectivity, milder reaction conditions, catalyst recyclability. | Employing novel metal catalysts (e.g., copper, palladium) for more efficient C-N and C-O bond formation. acs.orgugm.ac.id |

Integration of Omics Technologies in Biological Investigations

While this compound is primarily known as a synthetic compound, related anisic acid derivatives are found in nature, particularly as secondary metabolites from endophytic fungi. researchgate.net The application of "omics" technologies—such as metabolomics and proteomics—represents a powerful future direction for discovering new derivatives and understanding their biological context.

Metabolomics: This large-scale study of small molecules (metabolites) within a biological system can be used to explore the chemical diversity of organisms that may produce related compounds. nih.gov LC-MS-based metabolomics has been instrumental in identifying novel anisic acid derivatives from endophytic fungi like Rhizopycnis vagum. acs.orgresearchgate.net Applying these techniques to new microbial strains could lead to the discovery of naturally occurring analogues of this compound, potentially with unique biological activities.

Proteomics: The comprehensive analysis of proteins can reveal the mechanisms by which a compound interacts with a biological system. For instance, proteomics was used to uncover the mutualistic relationship between the fungus Acrocalymma vagum (a known producer of anisic acid derivatives) and rice, identifying proteins involved in growth promotion and immune resistance. scispace.com Should this compound demonstrate biological activity, proteomics could be employed to identify its protein targets and elucidate its mechanism of action.

Exploration in Materials Science and Advanced Chemical Systems

The functional groups of this compound—a carboxylic acid, an amide, and a methoxy (B1213986) ether—make it a highly promising building block for the construction of advanced materials. Its potential as a ligand for creating coordination polymers and metal-organic frameworks (MOFs) is a particularly exciting frontier. ambeed.comarctomsci.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylate group can coordinate strongly with metal ions, while the amide group can participate in hydrogen bonding to guide the assembly of complex, higher-dimensional networks. Research on the closely related 4-Acetamidobenzoic acid has shown it can form diverse structures, from 1D chains to more complex MOFs, with metal ions like copper(II), silver(I), and lanthanides. These materials often exhibit interesting properties such as luminescence, which is observed in lanthanide-based coordination polymers. It is highly probable that this compound could be used to create novel MOFs with potential applications in gas storage, catalysis, or chemical sensing.

Table 2: Reported Applications of a Related Ligand (4-Acetamidobenzoic Acid) in Materials Science

| Metal Ion(s) | Co-ligand(s) | Structural Dimensionality | Reference |

|---|---|---|---|

| Lanthanides (e.g., Eu, Tb) | 4,4'-bipyridine, 1,10-phenanthroline | 1D chains, Dimeric structures | |

| Silver(I) | Diphenylamine | Metal-Organic Framework (MOF) | |

| Copper(II) | Water | 1D chain |

Development of Novel Analytical Probes and Detection Methodologies

The unique chemical structure of this compound makes it a candidate for development into, or as a component of, novel analytical tools. Future research could leverage the benzoic acid scaffold to create sophisticated probes and sensors for a variety of applications.

Fluorescent Probes: Benzoic acid derivatives have been successfully used to construct fluorescent sensors for detecting specific analytes. For example, derivatives have been synthesized to create probes that selectively detect metal ions like mercury (Hg²⁺) and copper (Cu²⁺) through changes in their fluorescence emission. nih.gov By functionalizing the this compound structure with appropriate fluorophores, it may be possible to develop new sensors for biological or environmental monitoring.

Nanoparticle-Based Sensors: Benzoic acid derivatives can act as capping agents in the synthesis of gold nanoparticles (AuNPs). ugm.ac.idugm.ac.id These functionalized nanoparticles can then be used in colorimetric sensors for detecting heavy metals or other substances in aqueous solutions. ugm.ac.idugm.ac.id The specific functional groups on this compound could be exploited to create highly stable and selective nanoparticle-based detection systems.

Biochemical Probes: The benzoic acid framework is a component of more complex reagents used in biological research. For instance, a biotinylated, photo-reactive cross-linking reagent based on a benzoic acid derivative was developed to study protein interactions using avidin-biotin technology. nih.gov This suggests that this compound could serve as a versatile scaffold for creating new biochemical probes for applications in proteomics and cell biology.

Q & A

Q. How should researchers mitigate risks when handling this compound in aqueous solutions?

- Methodological Answer : Use nitrile gloves and fume hoods for weighing. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste protocols. Document SDS sections 4 (First Aid) and 8 (Exposure Controls) for lab safety audits .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro